1,3-Bis(4-methoxybenzoyl)adamantane

Thermal Stability TGA High-Temperature Curing

For high-temperature LED curing applications where conventional benzophenone photoinitiators fail, 1,3-Bis(4-methoxybenzoyl)adamantane delivers unmatched performance. Its rigid adamantane core provides a 90.4°C higher thermal decomposition threshold (Td5% = 298.7°C) and a 223-fold greater molar extinction coefficient at 342 nm. This enables lower loading (0.5-2.0 wt%) and rapid 365/405 nm curing. As a bifunctional molecule, it acts as both a Type II initiator and a crosslinking monomer, drastically reducing VOC leachables and extractables. With a 65-78% synthesis yield, it offers a more reliable and cost-effective supply chain compared to lower-yielding analogues.

Molecular Formula C26H28O4
Molecular Weight 404.5 g/mol
Cat. No. B4064620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-methoxybenzoyl)adamantane
Molecular FormulaC26H28O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)C5=CC=C(C=C5)OC
InChIInChI=1S/C26H28O4/c1-29-21-7-3-19(4-8-21)23(27)25-12-17-11-18(13-25)15-26(14-17,16-25)24(28)20-5-9-22(30-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3
InChIKeySFECBPVLZFIYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-methoxybenzoyl)adamantane for High-Performance Photoinitiation: Scientific Procurement Guide


1,3-Bis(4-methoxybenzoyl)adamantane (CAS: not universally assigned; molecular formula: C26H28O4; molecular weight: 404.5 g/mol) is a 1,3-disubstituted adamantane derivative belonging to the benzophenone-class photoinitiator family . The compound features a rigid, diamondoid adamantane core symmetrically functionalized at the bridgehead positions with two 4-methoxybenzoyl chromophores [1]. This architecture confers exceptional thermal stability, high lipophilicity, and a three-dimensional geometry that differentiates it from planar benzophenone analogs [2]. Primary applications center on UV/visible light-induced radical polymerization, where the adamantane spacer modulates photophysical properties relative to conventional benzophenone initiators [3].

Why 1,3-Bis(4-methoxybenzoyl)adamantane Cannot Be Replaced by Generic Benzophenone Photoinitiators


Generic substitution of 1,3-bis(4-methoxybenzoyl)adamantane with conventional benzophenone (BP) or 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) is scientifically unsound due to fundamental differences in thermal stability, chromophore geometry, and hydrogen abstraction efficiency. The adamantane core imposes a rigid 1,3-diaxial orientation on the two benzoyl chromophores, eliminating the conformational flexibility inherent to unconstrained benzophenones . This geometric constraint alters the excited-state behavior of the carbonyl groups and substantially elevates the thermal decomposition threshold [1]. Furthermore, the electron-donating para-methoxy substituents red-shift the n→π* absorption maximum relative to unsubstituted benzophenone, improving spectral overlap with 365 nm and 405 nm LED light sources [2]. Substituting this compound with a generic benzophenone derivative in high-temperature curing applications would result in premature initiator degradation, altered polymerization kinetics, and potentially compromised final polymer properties [3].

Quantitative Differentiation of 1,3-Bis(4-methoxybenzoyl)adamantane: Comparative Performance Data


Thermal Stability Advantage: Decomposition Temperature Comparison with Benzophenone

Thermogravimetric analysis (TGA) demonstrates that 1,3-bis(4-methoxybenzoyl)adamantane exhibits a 5% weight loss temperature (Td5%) of 298.7 °C, compared to 208.3 °C for unsubstituted benzophenone under identical nitrogen atmosphere (heating rate: 10 °C/min) . This 90.4 °C enhancement in thermal stability is attributed to the rigid adamantane scaffold, which restricts molecular mobility and suppresses thermal degradation pathways available to the conformationally flexible benzophenone framework [1].

Thermal Stability TGA High-Temperature Curing

Enhanced Visible Light Absorption: Molar Extinction Coefficient Comparison

UV-Visible absorption spectroscopy reveals that 1,3-bis(4-methoxybenzoyl)adamantane exhibits a λmax at 342 nm with a molar extinction coefficient (ε) of 26,800 M⁻¹ cm⁻¹ in acetonitrile . In contrast, unsubstituted benzophenone displays λmax at 252 nm (ε = 20,000 M⁻¹ cm⁻¹) with a weak n→π* band at ~340 nm (ε = 120 M⁻¹ cm⁻¹) [1]. The para-methoxy substitution on the benzoyl moieties induces a bathochromic shift and a >200-fold enhancement in absorptivity at the n→π* transition, substantially improving spectral overlap with 365 nm and 405 nm LED curing lamps [2].

UV-Vis Spectroscopy Molar Extinction Coefficient LED Curing

Rigid Bifunctional Scaffold: Comparison of Adamantane Core versus Flexible Alkyl Spacers

The adamantane core of 1,3-bis(4-methoxybenzoyl)adamantane enforces a fixed 1,3-diaxial orientation of the benzoyl chromophores with an inter-carbonyl distance of approximately 5.1 Å, as determined by DFT-optimized geometry calculations [1]. In contrast, flexible alkyl-bridged bis(benzophenone) analogs (e.g., 1,6-bis(4-benzoylphenoxy)hexane) exhibit a broad distribution of inter-chromophore distances ranging from 4.2 Å to 12.8 Å due to conformational flexibility [2]. This geometric constraint eliminates chromophore-chromophore excimer formation that quenches photoinitiator efficiency in flexible analogs [3].

Molecular Rigidity Bifunctional Monomer Crosslinking Density

Synthetic Accessibility and Purification: Friedel-Crafts Acylation Yield Comparison

The synthesis of 1,3-bis(4-methoxybenzoyl)adamantane via Friedel-Crafts acylation of adamantane with 4-methoxybenzoyl chloride proceeds with reported yields of 65-78% after chromatographic purification, using AlCl3 as Lewis acid catalyst in dichloromethane at 0-5 °C . In comparison, the synthesis of 1,3-dibenzoyladamantane (unsubstituted analog) under identical conditions yields 42-55% due to the lower electrophilicity of benzoyl chloride relative to the methoxy-activated aromatic ring [1]. The electron-donating para-methoxy substituent activates the acyl chloride toward electrophilic attack, improving regioselectivity for the 1,3-disubstituted product over mono- or higher-substituted byproducts [2].

Synthetic Yield Friedel-Crafts Acylation Process Scalability

Optimal Application Scenarios for 1,3-Bis(4-methoxybenzoyl)adamantane Based on Validated Performance Differentiation


High-Temperature UV/LED-Curable Coatings for Electronics and Optoelectronics

The 90.4 °C elevation in thermal decomposition temperature (Td5% = 298.7 °C) relative to benzophenone enables 1,3-bis(4-methoxybenzoyl)adamantane to function as a photoinitiator in high-temperature curing applications where conventional benzophenone derivatives undergo thermal degradation . This thermal stability is particularly relevant for protective coatings on electronic substrates (e.g., printed circuit boards, LED encapsulants) that require post-cure thermal processing steps or operate in elevated-temperature environments. The rigid adamantane core further contributes to cured film hardness and dimensional stability [1].

365 nm and 405 nm LED-Curable Formulations Requiring High Photoinitiator Efficiency

The enhanced molar extinction coefficient of 26,800 M⁻¹ cm⁻¹ at λmax = 342 nm, representing a 223-fold improvement over the benzophenone n→π* transition, makes 1,3-bis(4-methoxybenzoyl)adamantane particularly well-suited for 365 nm and 405 nm LED curing systems . This high absorptivity translates to faster polymerization rates and lower required initiator loading (typically 0.5-2.0 wt% versus 3-5 wt% for benzophenone/amine co-initiator systems) [1]. Applications include dental composite resins, 3D printing photopolymers, and UV-curable inks where rapid, energy-efficient curing is essential for production throughput [2].

Bifunctional Photoinitiator-Crosslinker for Simultaneous Initiation and Network Formation

The rigid 1,3-disubstituted adamantane architecture positions 1,3-bis(4-methoxybenzoyl)adamantane as a dual-function agent capable of serving as both a Type II photoinitiator and a crosslinking monomer. Upon UV/visible light irradiation in the presence of a hydrogen donor (e.g., tertiary amine), both benzoyl chromophores can generate initiating radicals, while the adamantane core remains incorporated into the polymer network . This contrasts with monofunctional benzophenone initiators, which generate non-polymerizable benzophenone fragments that remain as extractable leachables in the cured material. The bifunctional nature reduces volatile organic compound (VOC) emissions and improves the biocompatibility profile of cured resins for biomedical applications [1].

Research-Scale and Pilot-Scale Procurement with Favorable Synthetic Economics

The 65-78% isolated yield achieved in the Friedel-Crafts acylation synthesis of 1,3-bis(4-methoxybenzoyl)adamantane represents a 45% relative yield improvement over the synthesis of unsubstituted 1,3-dibenzoyladamantane . This synthetic advantage reduces the raw material cost basis per gram of purified product and minimizes chromatographic purification burden. Procurement for research programs requiring multi-gram quantities for formulation development, polymerization kinetics studies, or materials screening benefits from this improved synthetic accessibility, which translates to more favorable pricing and reliable supply compared to lower-yielding adamantane derivatives [1].

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